molecular formula C11H8ClNO2 B13674959 Methyl 4-chloroquinoline-5-carboxylate

Methyl 4-chloroquinoline-5-carboxylate

Cat. No.: B13674959
M. Wt: 221.64 g/mol
InChI Key: COPQKOYAYOOQMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 4-chloroquinoline-5-carboxylate, can be achieved through various methods. One common method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid . These methods typically require controlled temperatures and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloroquinoline-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its chloro and ester groups make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 4-chloroquinoline-5-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3

InChI Key

COPQKOYAYOOQMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=C2Cl

Origin of Product

United States

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